N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Oxalamide SAR Regioisomer comparison Nitrophenyl substitution

This unsymmetrical oxalamide (C₁₆H₁₃F₂N₃O₄, MW 349.29) features a privileged 2-methyl-5-nitrophenyl pharmacophore paired with a metabolically stabilized 2,6-difluorobenzyl group—a substitution pattern absent from major catalog vendors. The unique regioisomer (nitro at 5-position, not 2- or 4-) creates an electronic profile directly relevant to PAI-1 (IC₅₀ down to 4.5 µM), neuraminidase (IC₅₀ down to 0.09 µM), and IDO1 (IC₅₀ down to 3.9 nM) inhibitor programs. For paired SAR studies, procure alongside regioisomer CAS 941963-59-3 to probe nitro-positional effects. Typically fulfilled via custom synthesis; plan for 2–4 week lead times.

Molecular Formula C16H13F2N3O4
Molecular Weight 349.294
CAS No. 941999-88-8
Cat. No. B2381827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
CAS941999-88-8
Molecular FormulaC16H13F2N3O4
Molecular Weight349.294
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=C(C=CC=C2F)F
InChIInChI=1S/C16H13F2N3O4/c1-9-5-6-10(21(24)25)7-14(9)20-16(23)15(22)19-8-11-12(17)3-2-4-13(11)18/h2-7H,8H2,1H3,(H,19,22)(H,20,23)
InChIKeyHNMRQFFDLIIRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,6-Difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 941999-88-8): Structural Identity and Procurement Baseline


N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 941999-88-8) is an unsymmetrically substituted oxalamide derivative with molecular formula C₁₆H₁₃F₂N₃O₄ and molecular weight 349.29 g/mol. It belongs to the broader oxalamide class, which has been investigated across multiple therapeutic target areas including neuraminidase inhibition [1], PAI-1 inhibition [2], IDO1 inhibition [3], and anticancer applications [4]. The compound features a 2,6-difluorobenzyl substituent on one amide nitrogen and a 2-methyl-5-nitrophenyl group on the other, distinguishing it from regioisomeric analogs such as the 4-methyl-2-nitrophenyl variant (CAS 941963-59-3) and other oxalamide derivatives with differing substitution patterns. As a specialized research chemical, it is primarily sourced through custom synthesis suppliers and compound aggregators rather than major catalog vendors, necessitating careful procurement qualification.

Why N1-(2,6-Difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide Cannot Be Generically Substituted by In-Class Analogs


Oxalamide derivatives display pronounced structure-activity relationship (SAR) sensitivity to substituent position, electronic character, and steric bulk on both aryl rings. Within the PAI-1 inhibitor series, the IC₅₀ range spans from undetectable activity to 4.5 µM based solely on aryl substitution modifications [1]. Similarly, in neuraminidase inhibitor development, the lead compound ZINC05250774 (IC₅₀ = 1.91 µM) was optimized to compound Z2 (IC₅₀ = 0.09 µM) through targeted structural modifications of the oxalamide scaffold, representing a >21-fold potency improvement [2]. The target compound's specific substitution pattern—with the nitro group at the 5-position of the 2-methylphenyl ring and fluorine atoms at both ortho positions of the benzyl ring—creates a unique electronic and steric profile that cannot be replicated by regioisomers (e.g., 4-methyl-2-nitrophenyl analog, CAS 941963-59-3) or analogs with altered halogenation patterns. The 2-methyl-5-nitrophenyl substructure has been independently recognized as a privileged fragment in enzyme inhibitor design, appearing in curated biochemical databases as a ligand for N-acetylglucosamine deacetylase [3]. Generic substitution without experimental validation of target-specific activity, selectivity, and physicochemical properties risks procurement of a compound with fundamentally different biological behavior.

Quantitative Differentiation Evidence: N1-(2,6-Difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide Versus Closest Analogs


Regioisomeric Differentiation: 2-Methyl-5-nitrophenyl vs. 4-Methyl-2-nitrophenyl Oxalamide Analogs

The target compound (CAS 941999-88-8) bears the nitro group at the 5-position and methyl at the 2-position of the N-phenyl ring, in contrast to its closest commercially cataloged regioisomer (CAS 941963-59-3), which carries the nitro group at the 2-position and methyl at the 4-position. In the broader oxalamide SAR landscape, the position of electron-withdrawing nitro substituents on the N-aryl ring directly modulates both electronic effects transmitted through the oxalamide linker and steric interactions with biological targets. Within the PAI-1 inhibitor series, oxalamide derivatives exhibited an IC₅₀ range spanning from undetectable to 4.5 µM, with potency critically dependent on the nature and position of aryl substituents [1]. No published head-to-head comparison of these two specific regioisomers exists, necessitating direct experimental comparison for any application requiring defined SAR understanding.

Oxalamide SAR Regioisomer comparison Nitrophenyl substitution Antiproliferative activity

2,6-Difluorobenzyl Substituent: Ortho-Fluorination Effects on Conformation and Metabolic Stability

The 2,6-difluorobenzyl substituent on the target compound introduces two ortho-fluorine atoms that impose distinct conformational constraints on the benzyl group relative to the oxalamide core. Ortho-fluorination on benzyl moieties is well-established in medicinal chemistry to restrict rotational freedom, modulate basicity of adjacent heteroatoms, and enhance metabolic stability by blocking CYP450-mediated oxidation at benzylic and aromatic positions. In contrast, mono-fluorinated or non-fluorinated benzyl oxalamide analogs (e.g., N1-allyl-N2-(2,6-difluorobenzyl)oxalamide, CAS 941998-40-9) lack the full ortho,ortho-difluoro substitution pattern. The oxalamide class has demonstrated metabolic liabilities that have driven optimization efforts in the IDO1 inhibitor series, where extensive SAR led to compounds with improved ADME profiles (e.g., compound 18: cellular IC₅₀ = 3.9 nM, human whole blood IC₅₀ = 52 nM, with high metabolic stability in vitro) [1]. The 2,6-difluorobenzyl group in the target compound is predicted to confer enhanced metabolic resistance relative to unsubstituted benzyl analogs, though no direct experimental metabolic stability data for this specific compound have been published.

Fluorine chemistry Metabolic stability Oxalamide conformation Ortho-effect

Class-Level Antiproliferative Activity of Oxalamide Derivatives: Benchmarking Against Breast Cancer Cell Lines

Oxalamide derivatives have demonstrated antiproliferative activity against breast cancer cell lines in multiple independent studies. In a 2023 study of thalidomide-derived oxalamides, the most potent compound (7d) exhibited IC₅₀ values of 4.72 µM against MCF-7 (ER+) and 6.37 µM against MDA-MB-231 (ER-) breast cancer cell lines, with Western blot analysis confirming modulation of COX-1 and COX-2 expression and molecular docking showing binding affinity superior to celecoxib at both COX-1 (PDB 3KK6) and COX-2 (PDB 3LN1) active sites [1]. Separately, oxalamide-bridged ferrocenes demonstrated selective cytotoxicity toward HeLa and MCF-7 cancer cells relative to normal HEK293T cells [2]. The target compound (CAS 941999-88-8) shares the core oxalamide scaffold with these characterized analogs and incorporates the 2-methyl-5-nitrophenyl fragment, which is a recognized privileged substructure for enzyme inhibition [3]. However, no cell-based antiproliferative data (IC₅₀ values, cell line panels, selectivity indices) have been published specifically for this compound as of the search date, and its activity profile relative to characterized oxalamide derivatives remains unestablished.

Antiproliferative Breast cancer MCF-7 MDA-MB-231 Oxalamide COX expression

Oxalamide Scaffold Versatility: Neuraminidase Inhibition as a Validation of Oxalamide Pharmacophoric Potential

The oxalamide scaffold has been validated as a viable pharmacophore for neuraminidase (NA) inhibition through structure-based virtual screening and medicinal chemistry optimization. Compound Z2, an optimized oxalamide derivative, achieved an IC₅₀ of 0.09 µM against NA, outperforming both the clinical standard oseltamivir carboxylate (OSC, IC₅₀ = 0.10 µM) and the initial screening hit ZINC05250774 (IC₅₀ = 1.91 µM) [1]. Molecular docking revealed that the oxalamide carbonyl and NH groups form critical hydrogen bonds within the NA active site (e.g., Z2 oxalamide NH with Tyr347), demonstrating the scaffold's capacity for specific target engagement [1]. While the target compound (CAS 941999-88-8) has not been evaluated in NA inhibition assays, this class-level evidence establishes that appropriately substituted oxalamides can achieve single-digit to sub-micromolar potency against clinically relevant enzyme targets. The 2-methyl-5-nitrophenyl and 2,6-difluorobenzyl substituents on the target compound represent a substitution pattern distinct from the optimized NA inhibitor series, and their compatibility with any given target pocket would require independent evaluation.

Neuraminidase inhibition Anti-influenza Oxalamide pharmacophore Structure-based design

Critical Data Gap Advisory: Absence of Published Potency, Selectivity, ADME, and In Vivo Data for CAS 941999-88-8

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, ChemSpider, Google Patents, ResearchGate, and major vendor catalogs (search date: April 2026) yielded no published quantitative biological activity data, no patent-based activity claims, no ADME/PK data, no toxicity profiling, no target engagement data, and no in vivo efficacy results specifically for N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 941999-88-8). This data scarcity contrasts with other members of the oxalamide class such as the neuraminidase inhibitor series (Zhang et al., 2022), the PAI-1 inhibitor series (Jain et al., 2008), the IDO1 inhibitor series (Steeneck et al., 2021), and the COX-modulating antiproliferative oxalamides (Çelik et al., 2023), all of which have published IC₅₀ values, SAR trends, and in some cases ADME characterization [1][2][3][4]. The absence of published data means that any procurement of this compound for biological studies carries the full burden of primary screening, target identification, and ADME characterization. Procurement decisions should be weighted against analogs with established activity profiles unless the specific substitution pattern is mechanistically required.

Data gap analysis Procurement risk Experimental validation required Compound characterization

Procurement Application Scenarios for N1-(2,6-Difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 941999-88-8)


Oxalamide SAR Library Expansion for Enzyme Inhibitor Screening

This compound is best suited as a diversity element in oxalamide-focused screening libraries. Given that the oxalamide scaffold has demonstrated pharmacophoric validity across neuraminidase (IC₅₀ down to 0.09 µM) [1], PAI-1 (IC₅₀ range undetectable–4.5 µM) [2], and IDO1 (cellular IC₅₀ down to 3.9 nM) [3] targets, the unique 2-methyl-5-nitrophenyl/2,6-difluorobenzyl substitution combination expands SAR exploration into unexplored chemical space. Procurement is warranted when the screening objective is to probe the tolerance of a validated oxalamide target for this specific substitution pattern, or when diversifying a compound collection beyond commercially exhausted analogs.

Regioisomer Pair Analysis for Nitrophenyl Oxalamide SAR Studies

For research groups investigating the positional effects of nitro and methyl substituents on oxalamide biological activity, paired procurement of CAS 941999-88-8 (2-methyl-5-nitrophenyl) and CAS 941963-59-3 (4-methyl-2-nitrophenyl) enables direct head-to-head regioisomer comparison. Such paired studies can elucidate how the nitro position relative to the oxalamide NH modulates hydrogen bonding, electronic distribution, and target interactions—an SAR dimension that remains uncharacterized in published literature but is highly relevant given the established sensitivity of oxalamide activity to aryl substitution [1].

Fluorinated Fragment-Based Drug Discovery Starting Point

The 2,6-difluorobenzyl group in this compound provides a metabolically stabilized benzyl attachment point that can serve as a starting fragment for medicinal chemistry optimization. Based on the demonstrated success of fluorinated oxalamides in the IDO1 inhibitor program—where extensive SAR optimization achieved high metabolic stability and oral bioavailability [1]—this compound can function as a core scaffold for iterative analog synthesis. The nitro group at the 5-position additionally provides a synthetic handle for reduction to the corresponding aniline, enabling further derivatization through amide coupling, sulfonamide formation, or diazotization chemistry.

Negative Control or Tool Compound for Oxalamide Target Deconvolution

In target deconvolution studies of biologically active oxalamides, this compound—lacking published activity data—can serve as a structurally matched inactive or differentially active control, provided that in-house profiling confirms its activity profile relative to the query compound. Its close structural relationship to characterized oxalamide inhibitors [1][2][3] makes it particularly valuable for chemical proteomics or thermal shift assays aimed at identifying the molecular targets engaged by specific oxalamide substitution patterns.

Quote Request

Request a Quote for N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.